4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
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Overview
Description
4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride: . This compound features a benzamide core with multiple substituents, including a cyano group, a methoxy group, a methyl group, and a morpholinopropyl group, making it a versatile molecule for research and development.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : It may be used in the development of new materials or chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react 4-methoxy-7-methylbenzo[d]thiazole-2-amine with a suitable acyl chloride derivative in the presence of a base, such as triethylamine, to form the benzamide core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and reaction time to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The methoxy and morpholinopropyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted benzamide derivatives.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of signaling cascades or modulation of gene expression.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features Similar compounds might include other benzamide derivatives with different substituents or core structures
List of Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamide
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-piperidin-1-yl)ethylamino)benzamide
4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Properties
IUPAC Name |
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-17-4-9-20(30-2)21-22(17)32-24(26-21)28(11-3-10-27-12-14-31-15-13-27)23(29)19-7-5-18(16-25)6-8-19;/h4-9H,3,10-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOHRMCWMQFQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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